7-acetyl-3,4-dihydroquinolin-2(1H)-one
Description
7-Acetyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with an acetyl group at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological properties such as enzyme inhibition, receptor binding, and bioavailability. The synthesis of this compound typically involves acetylation of the parent 3,4-dihydroquinolin-2(1H)-one using acetyl chloride in the presence of Lewis acids like AlCl₃ .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-acetyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-11(14)12-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
QKTPSYSUPBCQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC(=O)N2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Effects
The position and nature of substituents on the dihydroquinolinone core critically determine biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 7-Acetyl-3,4-dihydroquinolin-2(1H)-one and Analogs
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